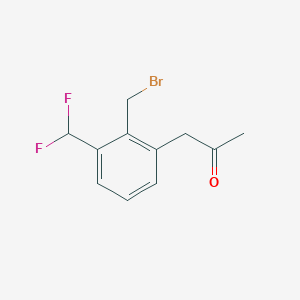
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H11BrF2O This compound is characterized by the presence of bromomethyl and difluoromethyl groups attached to a phenyl ring, along with a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound followed by the introduction of the difluoromethyl group. One common method involves the bromination of 2-(difluoromethyl)phenylpropan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the carbonyl group in the propan-2-one moiety can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used in substitution reactions. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products
Substitution: Products include hydroxyl, amino, or thiol derivatives of the original compound.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)propan-2-one
- 1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)propan-2-one
- 1-Bromo-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one
Uniqueness
1-(2-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the bromomethyl and difluoromethyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of both bromine and fluorine atoms also imparts distinct chemical properties, such as increased lipophilicity and resistance to metabolic degradation, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H11BrF2O |
|---|---|
Peso molecular |
277.10 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-3-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11BrF2O/c1-7(15)5-8-3-2-4-9(11(13)14)10(8)6-12/h2-4,11H,5-6H2,1H3 |
Clave InChI |
VPHHYVHDSBZJFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C(=CC=C1)C(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


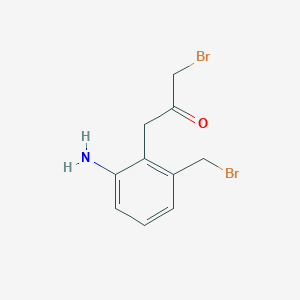
![tert-butyl 8-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14058277.png)
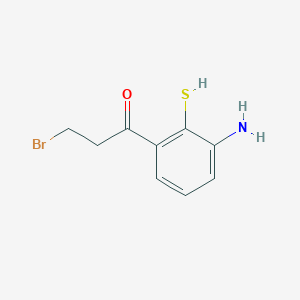
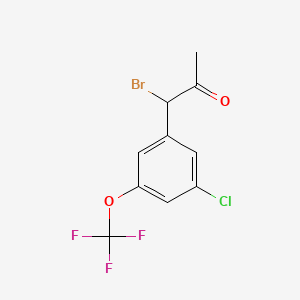
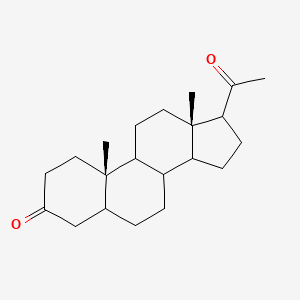
![Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-](/img/structure/B14058293.png)
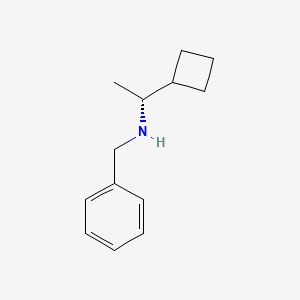

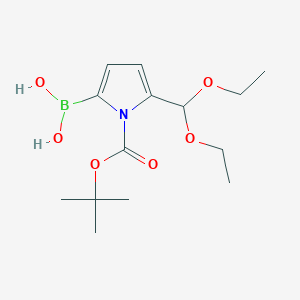

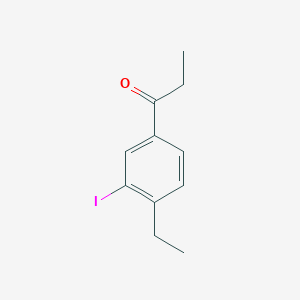
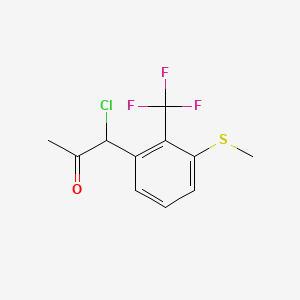

![(R)-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B14058352.png)
